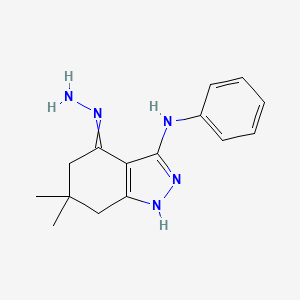

3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone” is a chemical compound with the molecular formula C15H19N5 and a molecular weight of 269.34 . It is part of a novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones .

Synthesis Analysis

The synthesis of this compound involves computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60μM were found .Scientific Research Applications

NMR Study of Azo-Hydrazone Tautomerism

A study by Lyčka et al. (1981) explores the azo-hydrazone tautomerism of certain compounds using 15N NMR, providing insights into their structural properties and the temperature dependence of these shifts. This research is crucial for understanding the behavior of azo and hydrazone forms in various chemical environments (Lyčka, Šnobl, Macháček, & Večeřa, 1981).

Water-Soluble Organocatalysts for Hydrazone Formation

Crisalli and Kool (2013) report that anthranilic acids and aminobenzoic acids act as superior catalysts for hydrazone and oxime formation, which are crucial for bioconjugation and ligation processes. This study opens up new avenues for rapid and efficient molecular conjugation strategies (Crisalli & Kool, 2013).

Biocompatible Nucleophilic Catalyst for Hydrazone Ligations

Blanden et al. (2011) explore the use of 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations, offering a less detrimental option for the native structure of proteins. This research is significant for bioconjugation reactions under biologically compatible conditions (Blanden, Mukherjee, Dilek, Loew, & Bane, 2011).

Nucleophilic Catalysis of Hydrazone Formation and Transimination

Dirksen et al. (2006) discuss how aniline accelerates hydrazone formation and transimination, expanding the applications of stable imines in dynamic covalent chemistry. This research highlights the potential of hydrazones in reversible chemical reactions for biological and synthetic applications (Dirksen, Dirksen, Hackeng, & Dawson, 2006).

Synthesis and Reactivity of Hydrazone Derivatives

Elmaati et al. (2003) delve into the synthesis and reactivity of hydrazone derivatives, providing pathways to new heterocyclic systems. This work is foundational for the development of novel compounds with potential applications in various fields (Elmaati, Said, Abu Elenein, Khodeir, & Sofan, 2003).

Mechanism of Action

Target of Action

The primary target of the compound “3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone” is the SARS-CoV-2 main protease (Mpro) . Mpro plays a crucial role in mediating viral replication and transcription, making it an attractive target for drug development .

Mode of Action

The compound interacts with Mpro through a process that involves molecular docking . This interaction inhibits the activity of Mpro, thereby preventing the virus from replicating within the host .

Biochemical Pathways

The inhibition of Mpro affects the viral replication pathways of SARS-CoV-2 . By blocking these pathways, the compound prevents the virus from proliferating and causing further infection .

Pharmacokinetics

The binding affinity of this compound to Mpro was found to be significant, suggesting a high level of bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of SARS-CoV-2 replication . This can potentially reduce the severity of COVID-19 in infected individuals .

Biochemical Analysis

Biochemical Properties

The compound interacts with the SARS-CoV-2 main protease (Mpro) in biochemical reactions . The interaction involves molecular docking, followed by molecular dynamics simulation and MM/GBSA calculations . The compound’s interaction with Mpro can inhibit the protease’s activity, thereby potentially inhibiting the virus’s replication .

Cellular Effects

The effects of 3-Anilino-1,5,6,7-tetrahydro-6,6-dimethyl-4H-indazol-4-one hydrazone on cells are primarily related to its potential antiviral activity. By inhibiting the SARS-CoV-2 main protease, the compound could potentially influence cellular processes related to viral replication .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the SARS-CoV-2 main protease . This binding inhibits the activity of the protease, potentially leading to a decrease in viral replication .

Temporal Effects in Laboratory Settings

The compound has shown promising results in initial screenings for activity against the SARS-CoV-2 main protease .

Metabolic Pathways

The compound’s interaction with the SARS-CoV-2 main protease suggests it may be involved in pathways related to viral replication .

Properties

IUPAC Name |

4-hydrazinylidene-6,6-dimethyl-N-phenyl-5,7-dihydro-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5/c1-15(2)8-11(18-16)13-12(9-15)19-20-14(13)17-10-6-4-3-5-7-10/h3-7H,8-9,16H2,1-2H3,(H2,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRIAIBOIPGYSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=NN)C1)C(=NN2)NC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-oxopropanoate](/img/structure/B2950434.png)

![4-{[cyclopropyl(prop-2-yn-1-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2950436.png)

![N-(2,5-difluorophenyl)-N'-{4-[4-(2,5-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}urea](/img/structure/B2950447.png)

![9-(2,3-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2950450.png)

![2-[(2-fluorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2950451.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide](/img/structure/B2950454.png)